PRMT6 and PRMT4 Inhibition: Potency Data for 5-Bromo-6-methylpyrimidine-4-carbonitrile Versus Class Benchmark
5-Bromo-6-methylpyrimidine-4-carbonitrile exhibits potent inhibition of human protein arginine N-methyltransferase 6 (PRMT6) with an IC50 of 53 nM, and of histone-arginine methyltransferase CARM1 (PRMT4) with an IC50 of 17 nM [1]. While a direct head-to-head comparison against a structurally defined 5-bromo analog is not available in the curated databases, these values are presented against the broader class of PRMT6 inhibitors, where reported potencies often range from sub-nanomolar to micromolar [2]. The potency for PRMT6 is moderate but the high potency for PRMT4 is notable.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 53 nM (PRMT6); IC50 = 17 nM (PRMT4) |
| Comparator Or Baseline | Class of PRMT6 inhibitors (range: ~1 nM - 10,000 nM) |
| Quantified Difference | Target compound lies within the active range for the class; PRMT4 inhibition is notably potent |
| Conditions | Human full length PRMT6 (1-375 residues) expressed in baculovirus system; human full length PRMT4 (1-608 residues) expressed in 293F cells, assessed by inhibition of methylation activity |
Why This Matters
These IC50 values confirm the compound's potential as a pharmacophore for developing selective PRMT4/PRMT6 inhibitors, a class of epigenetic targets under active investigation for cancer and other diseases.
- [1] BindingDB Entry BDBM50194759 (CHEMBL3983725). Affinity Data for 5-Bromo-6-methylpyrimidine-4-carbonitrile. View Source
- [2] Wang, Y.; et al. Small Molecule Inhibitors of Protein Arginine Methyltransferases. Expert Opin. Investig. Drugs 2019, 28(3), 215-228. (Representative class range) View Source
